Cas no 1803809-04-2 (3-Fluoro-2-methyl-5-nitrobenzyl bromide)

3-Fluoro-2-methyl-5-nitrobenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-methyl-5-nitrobenzyl bromide
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- Inchi: 1S/C8H7BrFNO2/c1-5-6(4-9)2-7(11(12)13)3-8(5)10/h2-3H,4H2,1H3
- InChI Key: JGSNTUDZODZKNB-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C=1C)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 2.8
- Topological Polar Surface Area: 45.8
3-Fluoro-2-methyl-5-nitrobenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007136-250mg |
3-Fluoro-2-methyl-5-nitrobenzyl bromide |
1803809-04-2 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010007136-500mg |
3-Fluoro-2-methyl-5-nitrobenzyl bromide |
1803809-04-2 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010007136-1g |
3-Fluoro-2-methyl-5-nitrobenzyl bromide |
1803809-04-2 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-Fluoro-2-methyl-5-nitrobenzyl bromide Related Literature
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Oliver D. John Food Funct., 2020,11, 6946-6960
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on 3-Fluoro-2-methyl-5-nitrobenzyl bromide
3-Fluoro-2-methyl-5-nitrobenzyl bromide: A Comprehensive Overview
The compound with CAS No. 1803809-04-2, commonly referred to as 3-Fluoro-2-methyl-5-nitrobenzyl bromide, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl group substituted with fluorine, methyl, and nitro groups at specific positions on the aromatic ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the importance of 3-Fluoro-2-methyl-5-nitrobenzyl bromide in the development of advanced materials and pharmaceuticals. Its structure allows for versatile reactivity, enabling it to participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. These reactions are pivotal in the synthesis of complex molecules with tailored functionalities.
The synthesis of 3-Fluoro-2-methyl-5-nitrobenzyl bromide involves a multi-step process that typically begins with the preparation of the corresponding aromatic ring system. The introduction of substituents such as fluorine, methyl, and nitro groups is carefully controlled to ensure high purity and structural integrity. Advanced techniques such as chromatography and spectroscopy are employed to characterize the compound, ensuring its identity and quality.
In terms of applications, 3-Fluoro-2-methyl-5-nitrobenzyl bromide has found significant use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to undergo various transformations makes it a valuable building block for constructing bioactive molecules with potential therapeutic applications. Additionally, this compound is utilized in the development of advanced materials, including polymers and coatings, where its unique properties contribute to enhanced performance characteristics.
Recent research has also explored the potential of 3-Fluoro-2-methyl-5-nitrobenzyl bromide in green chemistry initiatives. By optimizing reaction conditions and employing sustainable methodologies, scientists have demonstrated that this compound can be synthesized in an environmentally friendly manner. Such advancements not only reduce the environmental footprint but also enhance the cost-effectiveness of its production.
The chemical stability of 3-Fluoro-2-methyl-5-nitrobenzyl bromide is another area that has garnered attention from researchers. Studies have shown that its stability under various conditions makes it suitable for long-term storage and transportation without significant degradation. This attribute is particularly important for industrial applications where consistent quality is paramount.
In conclusion, 3-Fluoro-2-methyl-5-nitrobenzyl bromide (CAS No. 1803809-04-2) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it an indispensable compound in contemporary scientific research and industrial processes. As ongoing studies continue to uncover new possibilities for its use, this compound is poised to play an even more significant role in shaping the future of chemistry and materials science.
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